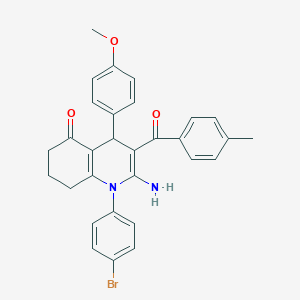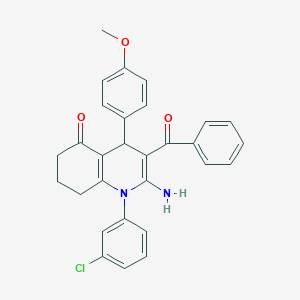![molecular formula C20H21FN2O3 B304397 1-(4-ETHOXYPHENYL)-3-{[2-(3-FLUOROPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE](/img/structure/B304397.png)
1-(4-ETHOXYPHENYL)-3-{[2-(3-FLUOROPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ETHOXYPHENYL)-3-{[2-(3-FLUOROPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE is a synthetic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYPHENYL)-3-{[2-(3-FLUOROPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The starting materials might include 4-ethoxybenzaldehyde, 3-fluorophenylethylamine, and pyrrolidine-2,5-dione. The reactions could involve condensation, cyclization, and amination steps under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis processes, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(4-ETHOXYPHENYL)-3-{[2-(3-FLUOROPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This could involve reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents might include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
1-(4-ETHOXYPHENYL)-3-{[2-(3-FLUOROPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for 1-(4-ETHOXYPHENYL)-3-{[2-(3-FLUOROPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting cellular pathways.
相似化合物的比较
Similar Compounds
- 1-(4-Methoxy-phenyl)-3-[2-(3-chloro-phenyl)-ethylamino]-pyrrolidine-2,5-dione
- 1-(4-Ethoxy-phenyl)-3-[2-(4-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione
Uniqueness
1-(4-ETHOXYPHENYL)-3-{[2-(3-FLUOROPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE might be unique in its specific substitution pattern, which could confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C20H21FN2O3 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
1-(4-ethoxyphenyl)-3-[2-(3-fluorophenyl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21FN2O3/c1-2-26-17-8-6-16(7-9-17)23-19(24)13-18(20(23)25)22-11-10-14-4-3-5-15(21)12-14/h3-9,12,18,22H,2,10-11,13H2,1H3 |
InChI 键 |
MNSBLJMLIGRDSJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)F |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















